N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(2-methoxyphenyl)methyl]ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[(2-methoxyphenyl)methyl]ethanediamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline ring system substituted with a methanesulfonyl group and an ethanediamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[(2-methoxyphenyl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of the quinoline ring system. The methanesulfonyl group is introduced through sulfonation reactions, while the ethanediamide moiety is added via amide bond formation. Common reagents used in these reactions include methanesulfonyl chloride, amines, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[(2-methoxyphenyl)methyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs .
Wissenschaftliche Forschungsanwendungen
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[(2-methoxyphenyl)methyl]ethanediamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[(2-methoxyphenyl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[(2-methoxyphenyl)methyl]ethanediamide include:
Quinoline derivatives: Compounds with similar quinoline ring systems but different substituents.
Methanesulfonyl-containing compounds: Molecules featuring the methanesulfonyl group attached to various core structures.
Ethanediamide derivatives: Compounds with the ethanediamide moiety but different aromatic or heterocyclic rings.
Uniqueness
The uniqueness of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[(2-methoxyphenyl)methyl]ethanediamide lies in its combination of functional groups and structural features, which confer distinct chemical and biological properties
Biologische Aktivität
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(2-methoxyphenyl)methyl]ethanediamide is a complex organic compound characterized by its unique structural features, which include a tetrahydroquinoline core and various functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of methionyl-tRNA synthetase, an enzyme critical for protein synthesis. The following sections provide a detailed overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
The molecular formula of this compound is C19H22N2O5S, with a molecular weight of approximately 390.45 g/mol. The structural representation is crucial for understanding its interaction with biological targets.
Property | Details |
---|---|
Molecular Formula | C19H22N2O5S |
Molecular Weight | 390.45 g/mol |
IUPAC Name | This compound |
SMILES | COc1cccc(C(=O)N(c2ccc3CCCN(c3c2)S(=O)(=O)C)C)cc1O |
The primary biological activity of this compound is attributed to its ability to inhibit methionyl-tRNA synthetase (MetRS). This enzyme plays a vital role in the translation process by catalyzing the attachment of methionine to its corresponding tRNA. Inhibition of MetRS can lead to disruptions in protein synthesis, making this compound a potential candidate for antibiotic development.
Inhibitory Effects
Research indicates that this compound exhibits significant inhibitory effects on MetRS:
- Binding Affinity: Studies using surface plasmon resonance and isothermal titration calorimetry have quantified the binding interactions between the compound and MetRS.
- Molecular Docking Simulations: These simulations provide insights into the binding modes and affinities for target proteins.
Case Studies
-
Antimicrobial Activity:
- A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated that it exhibited moderate activity against Gram-positive bacteria.
- The mechanism of action appears to involve disruption of protein synthesis pathways.
-
Anticancer Potential:
- Preliminary investigations into the anticancer properties revealed that the compound could induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest.
- Specific pathways affected include those related to mitochondrial function and reactive oxygen species (ROS) generation.
Applications in Medicinal Chemistry
The unique structure of this compound positions it as a promising candidate for drug development:
- Antibiotic Development: Its inhibitory effects on MetRS suggest potential applications in creating new antibiotics targeting resistant bacterial strains.
- Cancer Therapeutics: The anticancer properties indicate that further development could lead to effective treatments for various malignancies.
Eigenschaften
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-28-18-8-4-3-6-15(18)13-21-19(24)20(25)22-16-10-9-14-7-5-11-23(17(14)12-16)29(2,26)27/h3-4,6,8-10,12H,5,7,11,13H2,1-2H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVJXFUFFISFNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.